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Pharmacological & Metabolic Profile Comparison

The table below summarizes the key characteristics of infigratinib and its metabolites BHS697 and

CQM157.
Infigratinib (Parent . .
Feature Metabolite BHS697 Metabolite CQM157
Drug)
FGFR Binding Potent, selective Similar to parent Similar to parent drug [3] [2]
Affinity inhibitor of FGFR1-3 [1]  drug [3] [2]

Contribution to
Overall
Pharmacologic
Activity

Primary Metabolizing
Enzyme

[2]

100% (Baseline)

CYP3A4 (94%) [4] [1]

169% - 33% [4] [1] [2]

Formed by CYP3A4
[4]

9% - 12% [4] [1] [2]

Formed by CYP3A4 and
biotransformation [4]
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Feature

Inhibition of CYP450
Enzymes

Inhibition of UGT

Infigratinib (Parent
Drug)

Moderate inhibition of
CYP3A4 and
CYP2C19; weak
inhibition of others [3]

Moderate inhibition of

Metabolite BHS697

Weak inhibition of
CYP2B6, CYP2C9,
CYP2C19, CYP3A4

[3]

Weak inhibition of

Metabolite CQM157

Moderate inhibition of
CYP2C9 and CYP3A4;

weak inhibition of others [3]

Moderate inhibition of

UGT1A4; weak
inhibition of UGT1A1

[3]

Enzymes UGT1A1 [3] UGT1A1 and UGT1A4 [3]

Experimental Data and Methodologies

The quantitative data in the table above is derived from specific experimental protocols. Here are the

methodologies for key experiments cited.

¢ Enzyme Kinetic Studies for Metabolite Formation: The enzymes responsible for forming BHS697
and CQM157 were identified using human liver microsomes (HLM) and human recombinant CYP
enzymes. The metabolic velocity (Vmax) and the apparent enzyme affinity (Km) were determined to
guantify the efficiency of the formation of each metabolite by different CYP450 isoforms [3].

¢ Inhibition Assays for CYP450 and UGT Enzymes: The inhibition potential of infigratinib, BHS697,
and CQM157 against major human CYP450 and UGT enzymes was assessed in vitro. Test
compounds were incubated with HLM or recombinant UGT enzymes and specific probe substrates.
The IC50 values (concentration that inhibits 50% of enzyme activity) were determined to classify the
inhibition potency (e.g., strong, moderate, weak) of each compound [3].

¢ Pharmacokinetic (PK) Profiling in Humans: The PK parameters for infigratinib and its metabolites
were characterized in clinical studies. Patients received infigratinib orally (125 mg once daily), and
plasma concentrations were measured using a validated liquid chromatography/tandem mass
spectrometry (LC-MS/MS) method. Key parameters like maximum concentration (Cmax) and area
under the curve (AUC) were calculated using non-compartmental analysis [4].

Metabolic Pathway and Clinical Implications
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The following diagram illustrates the metabolic fate of infigratinib and the key clinical implications of its

active metabolites, integrating the data from the tables above.

Infigratinib
(Parent Drug)

Metabolism

Enzyme: CYP3A4

Metabolite: BHS697

Contribution to Drug-Drug Interaction (DDI)
Total Drug Activity Potential

BHS697 CQM157

- Contributes 16-33% activity - Contributes 9-12% activity
- Weak CYP/UGT inhibitor - Moderate CYP2C9/3A4 inhibitor

Click to download full resolution via product page

Key Takeaways for Drug Development

¢ Significant Active Metabolites: Both BHS697 and CQM157 contribute meaningfully to the drug's
efficacy. A comprehensive pharmacokinetic model should account for their combined activity, not just
the parent drug [4] [1] [2].

o DDI Risk from Metabolites: CQM157 poses a notable DDI risk due to its moderate inhibition of
CYP2C9 and CYP3A4. BHS697 shows weaker inhibition. This is critical for predicting interactions
when infigratinib is co-administered with drugs that are substrates of these enzymes (e.qg.,
rivaroxaban) [3] [5].
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e Complex Bioactivation Pathway: Beyond standard metabolism, infigratinib can undergo
bioactivation to form reactive intermediates (e.g., iminium ions and benzoquinones), which may have
implications for long-term toxicity [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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